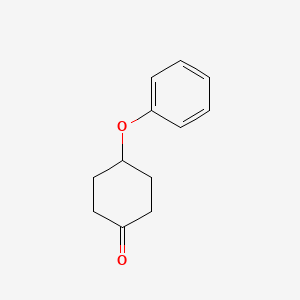

4-Phenoxycyclohexanone

描述

Historical Context and Early Studies of Phenoxycyclohexanones

The study of phenoxycyclohexanones is rooted in their utility as precursors for more complex molecular frameworks. Early research, dating back to the mid-20th century, focused on the synthesis and cyclization of 2-phenoxycyclohexanone (B3378262) derivatives to produce dibenzofurans. These foundational studies established the role of phenoxycyclohexanones as key intermediates.

Later, in the 1990s, 4-phenoxycyclohexanone was explicitly identified in patent literature as a crucial building block for the synthesis of biologically active compounds. A notable example is its use in the preparation of 2,4-diamino-6-phenoxy-5,6,7,8-tetrahydroquinazolines, a class of compounds investigated for their potential applications. This work highlighted the importance of this compound in medicinal chemistry and spurred further interest in its synthesis and derivatization.

Significance of the Cyclohexanone (B45756) Core in Organic Synthesis

The cyclohexanone core is one of the most fundamental and widely used structural motifs in organic synthesis. Its significance stems from its inherent reactivity and conformational properties, making it a versatile C6 building block.

The key features that contribute to its importance include:

Reactive Carbonyl Group: The ketone functionality is susceptible to a vast array of nucleophilic addition reactions, including the formation of alcohols (via reduction), cyanohydrins, and imines. It is also a key participant in Wittig-type olefination and aldol (B89426) condensation reactions.

α-Proton Acidity: The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) are acidic and can be selectively removed to form enolates. This allows for a rich chemistry of alkylation, acylation, and halogenation at the C2 and C6 positions.

Conformational Control: As a cyclic system, the cyclohexanone ring adopts a chair conformation, which allows for a high degree of stereochemical control in its reactions. Substituents can occupy either axial or equatorial positions, influencing the trajectory of incoming reagents.

Versatile Precursor: The cyclohexanone ring is a common feature in numerous natural products and active pharmaceutical ingredients (APIs). It serves as a starting material for the synthesis of amines through reductive amination, lactones via Baeyer-Villiger oxidation, and various carbocyclic and heterocyclic systems.

Overview of Research Trajectories for this compound

Research involving this compound has primarily concentrated on its synthesis, reactivity, and application as a scaffold for generating diverse and complex molecules. The investigations can be broadly categorized into several key areas.

Synthetic Methodologies Development

The preparation of this compound has been approached through several synthetic strategies. One documented method involves the reaction of a phenol (B47542) with a protected cyclohexanone derivative, such as 8-methylsulfonyloxy-1,4-dioxaspiro[4.5]decane. The reaction proceeds via nucleophilic substitution, followed by the acidic cleavage of the ketal protecting group to reveal the cyclohexanone functionality.

Analogous syntheses for related phenoxycyclohexanones provide insight into other potential routes. For instance, 3-phenoxycyclohexenone can be prepared via the nucleophilic displacement of 3-chlorocyclohexenone with phenol. Subsequent catalytic hydrogenation of the double bond would yield the saturated phenoxycyclohexanone. Another classical approach involves the reaction of a phenoxide with a 2-halocyclohexanone, a method used in early syntheses of dibenzofuran (B1670420) precursors.

Mechanistic Investigations

While specific mechanistic studies focused solely on this compound are not extensively documented, its reactivity can be understood through the well-established principles of cyclohexanone chemistry.

Enolate Formation: The presence of two sets of α-protons (at C-2/C-6 and C-3/C-5) allows for the regioselective formation of enolates. Deprotonation under kinetic control (using a bulky, strong base at low temperature) would favor the formation of the less substituted enolate at the C-2/C-6 positions. Thermodynamic conditions (smaller base, higher temperature) would also favor this enolate due to the electronic influence of the distant phenoxy group.

Stereochemistry of Nucleophilic Addition: Nucleophilic attack at the carbonyl carbon is subject to stereoelectronic and steric effects. The bulky phenoxy group at the C-4 position, which preferentially occupies the equatorial position in the chair conformation, can influence the facial selectivity of the attack, directing incoming nucleophiles to the less hindered face of the carbonyl.

Stereoelectronic Effects: Theoretical studies on substituted cyclohexanones have demonstrated the importance of hyperconjugative interactions in determining bond lengths, bond angles, and spectroscopic properties. In this compound, interactions between the oxygen lone pairs of the ether linkage and the sigma anti-bonding orbitals of the ring's C-H bonds can influence the molecule's conformation and reactivity.

Derivatization and Analog Synthesis

The true value of this compound is realized in its role as a versatile synthetic intermediate for generating a wide array of analogs. The ketone and the phenoxy ring are both sites for chemical modification.

Ketone Transformations: The carbonyl group is readily transformed into other functionalities. For example, reduction with agents like sodium borohydride (B1222165) yields a mixture of cis- and trans-4-phenoxycyclohexanol. It can be converted into an enol triflate, which serves as a substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon bonds.

Synthesis of Heterocycles: The compound is a key precursor in multi-step syntheses of complex heterocyclic systems. As previously mentioned, it is used to construct the core of certain tetrahydroquinazolines.

Analytical Derivatization: In analytical chemistry, functional groups are often derivatized to enhance their detectability. The ketone group of this compound can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) to form highly colored or fluorescent derivatives suitable for analysis by techniques such as High-Performance Liquid Chromatography (HPLC).

Advanced Spectroscopic Characterization

The structure of this compound is unequivocally confirmed through a combination of modern spectroscopic techniques. These methods provide a detailed "fingerprint" of the molecule, allowing for its identification and the analysis of its structural features.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. A strong, sharp absorption band characteristic of the C=O stretch in a six-membered ring is observed around 1715 cm⁻¹. Other significant absorptions include those for the aromatic C=C stretching vibrations (1600-1400 cm⁻¹) and the C-O ether stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework.

In the ¹H NMR spectrum, the aromatic protons of the phenoxy group typically appear as multiplets in the δ 7.2–7.4 ppm region. The proton on the carbon bearing the phenoxy group (H-4) would appear as a distinct multiplet, while the eight methylene protons on the cyclohexanone ring would produce complex, overlapping signals in the δ 1.5–2.5 ppm range.

The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon at the low-field end of the spectrum, typically around δ 208 ppm. The aromatic carbons of the phenoxy group and the aliphatic carbons of the cyclohexanone ring would also show distinct signals at predictable chemical shifts.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₄O₂), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight.

The table below summarizes the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

| Spectroscopic Technique | Feature | Expected Observation | Reference |

| Infrared (IR) | Carbonyl (C=O) Stretch | Strong, sharp band at ~1715 cm⁻¹ | |

| Aromatic C=C Stretch | Bands |

Computational Chemistry and Molecular Modeling

Computational chemistry provides valuable insights into the physicochemical properties and potential behavior of molecules, aiding in the prediction of their reactivity, stability, and interactions. vulcanchem.com For this compound, various molecular descriptors have been calculated to characterize its properties. These computational predictions are essential for initial assessments in drug discovery and material science, offering a theoretical foundation before proceeding with experimental work. frontiersin.org

Molecular modeling can simulate the three-dimensional structure of this compound. The cyclohexanone ring typically adopts a chair conformation to minimize steric strain. The bulky phenoxy group at the 4-position is expected to preferentially occupy the equatorial position to reduce steric hindrance. vulcanchem.com Computational analysis, such as Density Functional Theory (DFT) calculations, can be employed to determine the most stable conformation and to calculate properties like molecular orbital energies (HOMO/LUMO), which are crucial for understanding its electronic behavior and reactivity. biointerfaceresearch.commdpi.com

The following table summarizes key physicochemical properties of this compound that have been determined through computational methods.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 190.24 g/mol |

| Molecular Formula | C12H14O2 |

| XLogP3 | 2.13 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 26.3 Ų |

| Heavy Atom Count | 14 |

These calculated values suggest that this compound has moderate lipophilicity (as indicated by the XLogP3 value) and a limited number of hydrogen bond acceptors, which are important parameters in medicinal chemistry for predicting oral bioavailability. acs.org

Applications in Medicinal Chemistry Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. mdpi.com The concept of a "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. unibe.ch

The this compound structure possesses features that make it an interesting candidate for a medicinal chemistry scaffold. The cyclohexanone ring provides a three-dimensional framework that can be functionalized, while the phenoxy group offers a site for modification to explore structure-activity relationships (SAR). The ketone functionality can be transformed into other groups, such as amines or alcohols, to introduce new interaction points with biological targets. nih.gov

Green Chemistry Aspects in this compound Research

Green chemistry is a set of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of organic molecules, including ketones like this compound.

Key green chemistry principles applicable to the synthesis of this compound include:

Use of Safer Solvents and Reagents: Traditional syntheses of ketones can involve hazardous reagents and solvents. Green chemistry encourages the use of more environmentally benign alternatives, such as water or solvent-free conditions. researchgate.netchemistryviews.org For instance, the synthesis of some ketones can be achieved in water using catalysts like sodium carbonate. acs.org

Catalysis: The use of catalysts is preferred over stoichiometric reagents to improve atom economy and reduce waste. nih.gov For ketone synthesis, this can include biocatalysis or photocatalysis. chemistryviews.orgmdpi.com

Biocatalysis: Enzymes such as oxidoreductases and monooxygenases can be used for the synthesis and modification of cyclic ketones under mild and selective conditions. mdpi.comnih.gov The use of whole-cell biocatalysts is also a promising approach for the environmentally friendly production of chiral amines from cyclic ketones. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce energy usage. nih.gov

While specific green chemistry protocols for the industrial-scale synthesis of this compound are not widely published, the general advancements in the sustainable synthesis of ketones provide a framework for developing more environmentally friendly routes to this compound. This includes the potential application of biocatalytic methods for the enantioselective synthesis of its derivatives, which is of high interest in pharmaceutical development. nih.gov

Structure

3D Structure

属性

IUPAC Name |

4-phenoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-5,12H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZLGMLLNNTZKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenoxycyclohexanone and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods for 4-phenoxycyclohexanone involve the formation of the key ether bond in a single, efficient step. These approaches are often preferred for their atom economy and straightforward reaction pathways.

Nucleophilic Displacement Reactions with Phenols

Nucleophilic substitution reactions represent a fundamental and widely utilized method for the synthesis of ethers, including this compound. wikipedia.org This approach is predicated on the reaction between an electron-rich nucleophile, in this case, a phenoxide anion, and an electrophilic cyclohexanone (B45756) derivative. wikipedia.org

A primary route to this compound involves the reaction of a 4-halocyclohexanone, such as 4-chlorocyclohexanone (B8230851) or 4-bromocyclohexanone (B110694), with a phenoxide anion. wikipedia.org The phenoxide anion, generated by treating phenol (B47542) with a suitable base, acts as a potent nucleophile that attacks the electrophilic carbon atom bearing the halogen on the cyclohexanone ring. wikipedia.orgfiveable.me This reaction proceeds via a nucleophilic substitution mechanism, resulting in the displacement of the halide leaving group and the formation of the desired ether linkage. wikipedia.org The phenoxide anion is a resonance-stabilized species, which enhances its nucleophilicity. fiveable.me

The general reaction can be depicted as follows:

C₆H₅O⁻ + X-C₆H₉O → C₆H₅O-C₆H₉O + X⁻

(where X = Cl, Br, I)

The choice of the halogen on the cyclohexanone ring can influence the reaction rate, with iodides generally being the most reactive, followed by bromides and then chlorides.

The efficiency and yield of the nucleophilic displacement reaction are highly dependent on the careful optimization of several key parameters. numberanalytics.com

Table 1: Key Parameters for Optimization of Nucleophilic Displacement Reactions

| Parameter | Influence on Reaction | Typical Conditions & Considerations |

|---|---|---|

| Solvent | The polarity and protic/aprotic nature of the solvent can significantly affect the solubility of reactants and the stability of the transition state. | Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are often favored as they can solvate the cation of the phenoxide salt without solvating the nucleophilic anion, thus enhancing its reactivity. |

| Temperature | Reaction rates generally increase with temperature. However, excessively high temperatures can lead to side reactions and decomposition of products. | The optimal temperature is typically determined empirically for each specific reaction, often ranging from room temperature to reflux conditions of the chosen solvent. |

| Base | The choice of base is crucial for the complete deprotonation of phenol to form the reactive phenoxide anion. pdx.edu | Strong bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH) are commonly employed. The strength and steric bulk of the base can influence the reaction pathway and prevent side reactions. |

Systematic investigation of these variables through experimental design is essential to achieve the highest possible yield and purity of this compound. numberanalytics.com

Friedel-Crafts Acylation (as a potential analogous pathway)

While not a direct synthesis of this compound itself, Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and producing aryl ketones. tutorchase.comvisualizeorgchem.com This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.com

The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. visualizeorgchem.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product. tutorchase.com

Although Friedel-Crafts acylation is not a direct route to this compound, it is a key method for synthesizing precursors. For instance, it can be used to produce 4-phenylcyclohexanone (B41837), which could then potentially be modified in subsequent steps. vulcanchem.com

Palladium-Catalyzed Approaches

In recent decades, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnobelprize.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or related etherification reactions, offer a modern and highly efficient pathway for the synthesis of aryl ethers, including this compound. sigmaaldrich.com These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or alkoxide, catalyzed by a palladium complex. rsc.org

A representative reaction for the synthesis of this compound derivatives could involve the coupling of a substituted phenol with a cyclohexenyl triflate, followed by reduction of the double bond. The choice of palladium catalyst and ligands is critical for the success of these transformations. sigmaaldrich.comnih.gov

Table 2: Components of a Typical Palladium-Catalyzed Cross-Coupling Reaction

| Component | Role in the Reaction | Examples |

|---|---|---|

| Palladium Precatalyst | The source of the active Pd(0) catalyst. | Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), Pd(OAc)₂ (palladium(II) acetate) |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Buchwald-type phosphine (B1218219) ligands (e.g., XPhos, SPhos), Josiphos ligands |

| Base | Activates the nucleophile and neutralizes the acid formed during the reaction. | Sodium tert-butoxide (NaOtBu), potassium phosphate (B84403) (K₃PO₄) |

| Substrates | The aryl halide/triflate and the alcohol/alkoxide. | 4-bromophenol, cyclohexanone enolate derivatives |

The catalytic cycle generally involves oxidative addition, transmetalation (in the case of organometallic reagents), and reductive elimination steps. uwindsor.ca These reactions are often characterized by their mild reaction conditions and high functional group tolerance. nobelprize.org

Oxidative Heck Reactions

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. numberanalytics.comlibretexts.org A key variation is the oxidative Heck reaction, which offers a halide-free alternative by coupling organometallic reagents, such as arylboronic acids, with alkenes. numberanalytics.comorganic-chemistry.org This process typically involves a Pd(0)/Pd(II) catalytic cycle, beginning with the oxidative addition of the electrophile to the Pd(0) catalyst, followed by migratory insertion of the alkene, and subsequent elimination steps to yield the product and regenerate the catalyst. numberanalytics.comlibretexts.org

While the direct synthesis of this compound via an oxidative Heck reaction is not extensively documented, the principles of this methodology can be applied. For instance, palladium-catalyzed dehydrogenation of substituted cyclohexanones to form phenols is a related transformation that proceeds through palladium(II) catalysis with molecular oxygen as the terminal oxidant. nih.gov Similarly, the synthesis of 4-arylcoumarins has been successfully achieved through a palladium-catalyzed oxidative Heck coupling of coumarins and arylboronic acids. organic-chemistry.org This reaction demonstrates the feasibility of forming aryl-heterocycle bonds under oxidative conditions.

The hypothetical application to this compound could involve the coupling of phenol with a suitable cyclohexenone precursor. However, the more established routes for introducing a phenoxy group onto a cyclohexanone ring typically involve nucleophilic substitution pathways.

Synthesis from Precursors with Cyclohexanone Moiety

A common and effective strategy for synthesizing this compound involves the use of precursors that already contain the cyclohexanone ring structure. This approach allows for the regioselective introduction of the phenoxy group at the C-4 position through various functionalization techniques.

Routes from 1,4-Cyclohexanedione (B43130) Mono-ethylene Ketal

1,4-Cyclohexanedione mono-ethylene ketal is a versatile and widely used starting material in organic synthesis. olemiss.edugoogle.comresearchgate.net Its utility lies in the selective protection of one of the two ketone functionalities, allowing the other to be manipulated independently. This intermediate provides a direct route to 4-substituted cyclohexanones. For the synthesis of this compound derivatives, the free ketone can be reduced to a hydroxyl group, which then serves as a handle for introducing the phenoxy moiety via etherification. googleapis.com

A representative synthesis starts with the reduction of the free ketone in 1,4-cyclohexanedione mono-ethylene ketal to form 1,4-dioxaspiro[4.5]decan-8-ol. This alcohol can then undergo a Williamson-type ether synthesis. For example, reaction with a substituted benzyl (B1604629) bromide in the presence of a strong base like sodium hydride yields the corresponding 8-(benzyloxy)-1,4-dioxaspiro[4.5]decane derivative. googleapis.com The final step is the removal of the ketal protecting group to unmask the ketone.

The removal of the ethylene (B1197577) ketal protecting group is a crucial step to yield the final cyclohexanone product. This hydrolysis is typically accomplished under acidic conditions. rsc.org A common method involves treating the ketal-protected compound with an acid in the presence of water. For instance, the deprotection of 8-(3-trifluoromethylphenylmethoxy)-1,4-dioxaspiro[4.5]decane to yield 4-(3-trifluoromethylphenylmethoxy)cyclohexanone is achieved using a mixture of acetic acid and water. googleapis.com The reaction progress can be monitored to ensure complete conversion while minimizing potential side reactions. The choice of acid and reaction conditions can be tailored to the substrate's sensitivity to avoid undesired cleavage of other functional groups, such as the phenoxy ether bond.

| Starting Material | Reagents | Product | Reference |

| 8-(3-trifluoromethylphenylmethoxy)-1,4-dioxaspiro[4.5]decane | Acetic Acid, Water | 4-(3-trifluoromethylphenylmethoxy)cyclohexanone | googleapis.com |

| Benzylidene acetals, Isopropylidene ketals | 1,4-Dithiothreitol (DTT), Camphorsulfonic acid (CSA) | Deprotected diols | rsc.org |

Functionalization of Cyclohexanone Ring

Direct functionalization of the cyclohexanone ring is another key approach. This can involve the introduction of a leaving group, such as a halogen, which is subsequently displaced by a phenoxide nucleophile.

The synthesis of α-phenoxy ketones can be achieved by the reaction of an α-haloketone with a phenoxide. While this introduces the phenoxy group adjacent to the carbonyl, a similar strategy can be envisioned for the 4-position. The synthesis of 3-phenoxy cyclohexenone has been reported via the nucleophilic displacement of 3-chloro cyclohexenone with phenol. nih.gov This suggests that 4-halocyclohexanones could serve as effective precursors for this compound.

The reaction would proceed via a Williamson ether synthesis mechanism, which is a well-established method for forming ethers from an alcohol (or phenol) and an alkyl halide. jk-sci.comvaia.com In this case, phenol would be deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion. This ion would then attack the electrophilic carbon atom bearing the halogen on the cyclohexanone ring in an SN2 reaction, displacing the halide and forming the C-O ether linkage. richmond.eduorganicchemistrytutor.com

Table of Reaction Conditions for Williamson Ether Synthesis

| Alcohol/Phenol | Alkyl Halide | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Alcohol | Primary Alkyl Halide | Sodium Hydride (NaH) | DMF, THF | Ether | richmond.edu |

| Phenol | Alkyl Halide | NaOH, KOH, K₂CO₃ | Dipolar Aprotic | Aryl Ether | jk-sci.com |

The most direct route for introducing the phenoxy group at the 4-position of a cyclohexanone precursor is through nucleophilic substitution, specifically the Williamson ether synthesis. This method requires a cyclohexanone derivative with a suitable leaving group at the 4-position, such as a halide or a sulfonate ester (e.g., tosylate, mesylate).

The synthesis would involve the reaction of 4-halocyclohexanone or a 4-sulfonyloxycyclohexanone with sodium or potassium phenoxide. The phenoxide is typically generated in situ by treating phenol with a base like sodium hydride or potassium carbonate. jk-sci.com The choice of solvent is critical, with polar aprotic solvents like DMF or DMSO being preferred as they can solvate the cation without deactivating the nucleophile, thus promoting the SN2 reaction. jk-sci.com This approach provides a reliable and high-yielding pathway to this compound and its derivatives.

Stereoselective Synthesis of this compound and Analogues

The creation of specific stereoisomers of this compound and its derivatives is a significant objective in organic synthesis, often crucial for their application in pharmaceuticals and other biologically active molecules. beilstein-journals.orgwiley.comwiley.com Stereoselective synthesis encompasses both asymmetric catalysis to produce enantiomerically enriched compounds and diastereoselective approaches to control the relative stereochemistry of multiple chiral centers. rsc.orgrsc.orgchemistryviews.org

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering an efficient route to enantiopure compounds from prochiral starting materials. uclm.esmdpi.combuchler-gmbh.com This approach is particularly relevant for the derivatization of cyclohexanones, including this compound, to introduce chirality in a controlled manner. sigmaaldrich.comfrontiersin.org The use of chiral catalysts allows for the production of a large quantity of a nonracemic chiral product from a small amount of a chiral catalyst, a concept with significant economic and practical implications. mdpi.com

The enantioselective reduction of the ketone functionality in this compound is a key strategy for producing chiral 4-phenoxycyclohexanols. These chiral alcohols are valuable building blocks for various applications. sigmaaldrich.com This transformation can be achieved using a variety of chiral catalysts and reagents.

One prominent method involves the use of oxazaborolidine catalysts, often referred to as CBS catalysts, in conjunction with a borane (B79455) source. mdpi.com These catalysts can be generated in situ from chiral lactam alcohols and borane, offering a reliable method for the reduction of a range of ketones with high enantioselectivity. mdpi.com The stereochemical outcome is generally predictable, proceeding through a six-membered transition state. mdpi.com

Another important class of catalysts for the enantioselective reduction of ketones is based on transition metals, such as ruthenium, rhodium, and iridium, complexed with chiral ligands. buchler-gmbh.com For instance, ruthenium complexes with pseudo-dipeptide-based ligands have been shown to be effective for the asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives using 2-propanol as the hydrogen source, yielding excellent enantiomeric excesses. sigmaaldrich.com Similarly, cobalt-Salox complexes have demonstrated high efficiency in the asymmetric conjugate reduction of α,β-unsaturated esters, a reaction type that can be conceptually extended to ketone reductions. unipd.it

The choice of catalyst, solvent, and reaction conditions can significantly influence both the yield and the enantioselectivity of the reduction. unipd.it For example, in Co-Salox catalyzed reductions, solvent polarity was found to correlate with the enantiomeric excess of the product. unipd.it

Table 1: Examples of Catalysts Used in Enantioselective Ketone Reductions

| Catalyst Type | Example Catalyst/Ligand | Reductant | Typical Substrates | Reference |

|---|---|---|---|---|

| Oxazaborolidine | In situ generated from chiral lactam alcohol | Borane (BH₃) | Alkyl methyl ketones, α,β-enones | mdpi.com |

| Ruthenium Complex | [{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligand | 2-Propanol | Acetophenone derivatives | sigmaaldrich.com |

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral compounds. core.ac.ukmdpi.commdpi.com The use of whole microbial cells or isolated enzymes offers high enantioselectivity and regioselectivity under mild reaction conditions, such as ambient temperature and atmospheric pressure. core.ac.ukmdpi.com This avoids issues like isomerization and racemization that can occur under harsher chemical conditions. mdpi.com

In the context of this compound, biocatalytic reduction can be employed to produce chiral 4-phenoxycyclohexanols with high optical purity. For instance, whole cells of yeast strains like Pichia glucozyma and Candida glabrata have been successfully used to catalyze the reduction of 2-arenoxycycloalkanones. researchgate.net These biocatalysts can exhibit different stereochemical preferences. Pichia glucozyma was found to convert both enantiomers of the starting ketone to produce (1S, 2R)- and (1S, 2S)-2-arenoxycycloalcohols, while Candida glabrata often facilitated a kinetic resolution, yielding the (S)-ketone and the (1S, 2R)-alcohol. researchgate.net

The versatility of biocatalysis is further enhanced by the ability to engineer enzymes through methods like directed evolution to improve their activity, selectivity, and stability for a specific transformation. mdpi.comchemrxiv.org This can lead to highly efficient and economically viable processes for the production of valuable chiral intermediates. core.ac.ukchemrxiv.org For example, an engineered P450 monooxygenase was developed to catalyze a chemo- and stereoselective alkene epoxidation, generating a key chiral precursor for a pharmaceutical with high enantiomeric excess and conversion. chemrxiv.org

Table 2: Examples of Biocatalytic Reductions of Cyclohexanone Derivatives

| Biocatalyst | Substrate | Product Stereochemistry | Key Outcome | Reference |

|---|---|---|---|---|

| Pichia glucozyma | 2-Arenoxycycloalkanone | (1S, 2R) and (1S, 2S) | Conversion of both enantiomers | researchgate.net |

| Candida glabrata | 2-Arenoxycycloalkanone | (S)-ketone and (1S, 2R)-alcohol | Kinetic resolution | researchgate.net |

Diastereoselective synthesis aims to control the formation of one diastereomer over others when a molecule has multiple stereocenters. beilstein-journals.orgrsc.org This is particularly relevant for creating highly substituted cyclohexanone derivatives with specific relative stereochemistries. beilstein-journals.orgnih.gov

Cascade reactions, such as the Michael-aldol reaction, are powerful strategies for the diastereoselective synthesis of functionalized cyclohexanones. beilstein-journals.org For example, a cascade inter-intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, often with complete diastereoselectivity. beilstein-journals.org

Another approach involves the diastereoselective addition of nucleophiles to cyclic ketones or their derivatives. For instance, the addition of trimethyl phosphite (B83602) to N-acyliminium ion intermediates has been shown to be highly diastereoselective in the synthesis of octahydroindole-2-phosphonic acid derivatives. chemistryviews.org The facial preference of the incoming nucleophile can be influenced by the existing stereochemistry in the substrate, leading to the preferential formation of one diastereomer. uchile.cl

Photoredox catalysis has also enabled novel diastereoselective cycloadditions. An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones has been developed to produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities. rsc.org

Asymmetric Catalysis in Cyclohexanone Derivatization

Green Chemistry Principles in Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.govijnc.irwiley.com Key principles include maximizing atom economy and preventing waste. numberanalytics.comchemistry-teaching-resources.comsavemyexams.com

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comchemistry-teaching-resources.comsavemyexams.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which inherently generate byproducts. chemistry-teaching-resources.comlibretexts.org A 100% atom economy is achieved when all reactant atoms are found in the desired product, as is the case in many addition reactions. savemyexams.com

In the synthesis of this compound and its derivatives, applying the principle of atom economy involves choosing reaction pathways that minimize the formation of waste. For example, catalytic hydrogenation is a highly atom-economical method for reduction. buchler-gmbh.comlibretexts.org The visible-light-enabled [4+2] cycloaddition mentioned earlier is another example of a reaction with full atom economy. rsc.org

Waste prevention is a cornerstone of green chemistry. acs.org Solvents can contribute significantly to the mass and environmental impact of a chemical process. acs.org Therefore, developing solvent-free reaction conditions or using environmentally benign solvents is a key goal. mdpi.comwiley.com Biocatalytic processes, which are often conducted in water, exemplify this principle. mdpi.com The use of recyclable catalysts, whether they are metal-based, organocatalysts, or enzymes, also contributes to waste reduction. core.ac.ukmdpi.com

By prioritizing high atom economy and minimizing waste through catalyst selection, solvent choice, and reaction design, the synthesis of this compound can be made more sustainable and economically viable. chemistry-teaching-resources.comdocbrown.info

Use of Safer Solvents and Auxiliaries

The selection of solvents is a critical aspect of green chemistry, as they often constitute the largest proportion of waste generated in a chemical process. wordpress.com Traditional syntheses may employ hazardous solvents like dichloromethane, which are toxic and environmentally persistent. wordpress.comacs.org The principles of green chemistry advocate for the replacement of such harmful solvents with safer alternatives. wordpress.commit.edu

Water is considered one of the safest and most sustainable solvents due to its abundance and non-toxic nature. reagent.co.uk Other greener alternatives to conventional organic solvents include biorenewable options such as acetone, 1-butanol, and 2-propanol. usc.edu For specific applications like chromatography, mixtures like heptane/isopropanol (B130326) can serve as effective and safer substitutes for chlorinated solvents. wordpress.com The development of solvent selection guides by pharmaceutical companies has provided a valuable resource for chemists to choose more environmentally benign solvents. mit.edu

In the context of synthesizing this compound derivatives, the use of safer solvents like tetrahydrofuran (B95107) (THF) has been noted. googleapis.com The broader movement towards green solvents also includes the exploration of ionic liquids and supercritical fluids, such as supercritical carbon dioxide, which can significantly reduce the generation of chemical waste and energy consumption. acs.org

Table 1: Comparison of Conventional and Greener Solvents

| Conventional Solvent | Hazards | Greener Alternative(s) | Benefits of Alternative |

| Dichloromethane | Toxic, environmentally persistent | Water, Heptane/Isopropanol, Ethanol (B145695)/Ethyl Acetate | Non-toxic, biodegradable, reduced environmental impact |

| Toluene | Toxic, flammable | Water-based systems | Reduced toxicity and flammability |

| Acetone (petroleum-based) | Flammable | Bio-based Acetone | Renewable resource, fewer harmful byproducts in manufacturing |

Energy Efficiency in Reaction Design

Energy efficiency is a cornerstone of green chemistry, aiming to minimize the energy consumption of chemical processes. mit.eduumontreal.ca Traditional synthetic methods often require significant energy input for heating or cooling. umontreal.ca Designing reactions that can be conducted at or near ambient temperature and pressure is a key strategy for improving energy efficiency. mit.edu

The chemical industry is a major consumer of energy, and a significant portion of this energy is embedded in the final products as feedstock energy. europa.eu Technological improvements in chemical processes can lead to substantial reductions in direct energy use and greenhouse gas emissions. europa.eu For instance, the adoption of innovative technologies in the chemical sector has the potential to significantly decrease energy consumption. europa.eu

Table 2: Strategies for Enhancing Energy Efficiency in Chemical Synthesis

| Strategy | Description | Potential Impact |

| Ambient Temperature Reactions | Designing reactions that proceed efficiently at room temperature without the need for heating or cooling. | Significant reduction in energy consumption. |

| Alternative Energy Sources | Utilizing microwave, ultrasonic, or photochemical energy to drive reactions. | Faster reaction times and lower overall energy usage. |

| Catalysis | Employing catalysts to lower the activation energy of reactions, allowing them to proceed under milder conditions. | Reduced temperature and pressure requirements, leading to energy savings. |

| Process Intensification | Combining multiple reaction steps into a single, more efficient process. | Reduced energy for separations and intermediate processing. |

Catalysis for Enhanced Selectivity and Reduced Waste

Catalysis is a fundamental pillar of green chemistry, offering a powerful tool for enhancing reaction selectivity and minimizing waste. mit.eduumontreal.ca Catalysts accelerate chemical reactions without being consumed, allowing for the use of smaller, stoichiometric amounts of reagents and often enabling reactions to proceed under milder conditions. mit.eduumontreal.ca This leads to higher atom economy and a reduction in by-product formation. mit.edu

In the synthesis of complex molecules, achieving high selectivity for the desired product is crucial to avoid wasteful separation processes and the generation of unwanted side products. sciopen.com Heterogeneous photocatalysis, for example, is an emerging technology that utilizes visible light to drive organic transformations with high selectivity under mild conditions. sciopen.com

For hydrogenation reactions, which are common in the synthesis of cyclic compounds, palladium-based nanocatalysts have shown promise in achieving high selectivity. nih.gov The surface and interface properties of these catalysts can be engineered to control the adsorption of reactants and intermediates, thereby directing the reaction towards the desired product. nih.gov The use of N-heterocyclic carbene (NHC)-copper(I) complexes is another area of active research, with these catalysts demonstrating high efficiency and selectivity in various organic reactions. beilstein-journals.org

Reduction of Derivatives and Protecting Groups

A key principle of green chemistry is to avoid or minimize the use of derivatives and protecting groups whenever possible. mit.edu This can be achieved through the development of highly chemoselective reagents and catalysts that can react with one functional group in the presence of others. nih.gov

When the use of protecting groups is unavoidable, the selection of groups that can be introduced and removed under mild conditions with high efficiency is crucial. uchicago.edu For example, the 2-(trimethylsilyl)ethanesulfonyl (SES) group is a stable protecting group for amines that can be removed under relatively benign conditions. orgsyn.org The concept of "orthogonal" protecting groups, which can be removed selectively under different conditions, allows for more complex syntheses with greater efficiency. organic-chemistry.orguchicago.edu

Table 3: Common Protecting Groups and Their Removal

| Functional Group | Protecting Group | Abbreviation | Removal Conditions |

| Alcohol | Silyl ether | TBDMS, TIPS | Fluoride ion (e.g., TBAF) |

| Alcohol | Tetrahydropyranyl ether | THP | Acidic conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis |

| Carbonyl | Acetal/Ketal | - | Acidic conditions |

| Carbonyl | Dithiane/Dithiolane | - | Oxidative or reductive conditions |

Reactivity and Reaction Mechanisms of 4 Phenoxycyclohexanone

Reactions of the Ketone Functionality

The ketone group's polarized carbon-oxygen double bond is the central feature governing the chemical behavior of 4-Phenoxycyclohexanone. savemyexams.com The carbon atom is electrophilic, making it a target for nucleophiles, while the oxygen atom is nucleophilic and can be protonated by acids, which enhances the carbonyl's electrophilicity.

The most characteristic reaction of aldehydes and ketones, including this compound, is nucleophilic addition. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, causing the rehybridization of the carbon from sp² to sp³. libretexts.org This results in a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgchemistrystudent.com

In the presence of water, ketones can establish an equilibrium with their corresponding hydrate, a geminal diol. This reaction is a nucleophilic addition where water acts as the nucleophile. The formation of hydrates from ketones is typically reversible, and the equilibrium often favors the ketone form, especially for sterically unhindered ketones. pressbooks.pub

The process begins with the nucleophilic attack of a water molecule on the carbonyl carbon of this compound. This is followed by a proton transfer to the oxygen atom of the original carbonyl group, resulting in the formation of 4-phenoxycyclohexane-1,1-diol. The reaction is generally slow but can be catalyzed by either acid or base.

Reaction Scheme: Hydrate Formation

This compound can undergo nucleophilic addition with hydrogen cyanide (HCN) to form a cyanohydrin. libretexts.orgwikipedia.org This reaction is of significant utility in organic synthesis as it introduces a new carbon atom and creates a bifunctional molecule (a hydroxyl group and a nitrile group). libretexts.orgunizin.org The reaction is typically base-catalyzed, using a cyanide salt like sodium cyanide (NaCN) or potassium cyanide (KCN), which generates the more potent nucleophile, the cyanide ion (CN⁻). libretexts.orgorgoreview.com

The mechanism involves the attack of the cyanide anion on the electrophilic carbonyl carbon of this compound, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated by a molecule of HCN or water to yield the final cyanohydrin product, 1-hydroxy-4-phenoxycyclohexane-1-carbonitrile. orgoreview.comchemistryguru.com.sg The process is reversible, but for most unhindered ketones, the equilibrium favors the formation of the cyanohydrin product. unizin.org

General Mechanism of Cyanohydrin Formation

| Step | Description |

| 1 | The nucleophilic cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of this compound. orgoreview.com |

| 2 | The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. chemistryguru.com.sg |

| 3 | The alkoxide intermediate is protonated by a proton source (e.g., HCN or H₂O) to give the cyanohydrin product. orgoreview.com |

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that readily react with ketones. saskoer.cabyjus.com The reaction of this compound with these reagents results in the formation of a new carbon-carbon bond and, after an acidic workup, yields a tertiary alcohol. byjus.comlibretexts.org

The reaction mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the carbonyl carbon of this compound. libretexts.orglibretexts.org This addition forms a magnesium or lithium alkoxide intermediate. Subsequent quenching of the reaction with an aqueous acid (workup) protonates the alkoxide to give the final tertiary alcohol product. byjus.comlibretexts.org For instance, reacting this compound with methylmagnesium bromide would yield 1-methyl-4-phenoxycyclohexan-1-ol.

A specific application involves the reaction of 4-phenoxy-cyclohexanone with lithium hexamethyldisilazane (B44280) (an organolithium reagent) in THF at low temperatures, which is a step in the synthesis of more complex molecules. google.com

Reaction of this compound with a Grignard Reagent

| Reagent | Intermediate Product | Final Product (after acidic workup) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide of 1-methyl-4-phenoxycyclohexan-1-ol | 1-methyl-4-phenoxycyclohexan-1-ol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide of 1-phenyl-4-phenoxycyclohexan-1-ol | 1-phenyl-4-phenoxycyclohexan-1-ol |

The ketone functionality of this compound can be reduced to a secondary alcohol. This transformation is a fundamental process in organic synthesis and can be achieved through various methods, including catalytic hydrogenation.

Catalytic hydrogenation involves the reaction of the ketone with molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org This process adds two hydrogen atoms across the carbonyl double bond, converting this compound into 4-phenoxycyclohexanol.

Commonly used catalysts for this transformation are heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). wikipedia.orgtcichemicals.com The reaction typically requires elevated pressure of hydrogen gas and sometimes elevated temperatures. osti.gov For example, the catalytic hydrogenation of 3-phenoxy cyclohexanone (B45756), a close structural analog, has been successfully performed to yield the corresponding alcohol. nih.gov This suggests that this compound would undergo a similar reduction under comparable conditions. The reaction proceeds by the adsorption of both the ketone and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. wikipedia.org

Catalytic Hydrogenation of this compound

| Starting Material | Catalyst | Product |

| This compound | Pd/C, H₂ | 4-Phenoxycyclohexanol |

| This compound | PtO₂, H₂ | 4-Phenoxycyclohexanol |

| This compound | Raney Ni, H₂ | 4-Phenoxycyclohexanol |

Reduction Reactions

Metal Hydride Reductions (e.g., NaBH4, LiAlH4)

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. For this compound, this is typically achieved using metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.orglibretexts.org These reagents act as a source of hydride ions (H⁻), which are potent nucleophiles. libretexts.orglibretexts.org

The underlying principle of these reductions involves the polar metal-hydrogen bond, which facilitates the delivery of a hydride to the electrophilic carbonyl carbon of the cyclohexanone ring. libretexts.orgchemistrysteps.com This nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically during an aqueous workup, yields the corresponding alcohol, 4-phenoxycyclohexanol. libretexts.orglibretexts.org

Mechanism of Metal Hydride Reduction:

Nucleophilic Attack: A hydride ion from the metal hydride reagent attacks the electrophilic carbonyl carbon of this compound.

Alkoxide Formation: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a protic solvent (like methanol (B129727) in NaBH₄ reductions) or by the addition of water in a separate step (as is common for LiAlH₄ reductions) to give the final alcohol product. libretexts.orglibretexts.org

While both NaBH₄ and LiAlH₄ can reduce ketones, they differ in their reactivity. chemistrysteps.com LiAlH₄ is a significantly stronger reducing agent than NaBH₄ due to the greater polarity of the Al-H bond compared to the B-H bond. libretexts.orgchemistrysteps.com This high reactivity means LiAlH₄ reductions must be carried out in anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with protic solvents such as water and alcohols. chemistrysteps.comnumberanalytics.com Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol or ethanol (B145695). libretexts.orglibretexts.org For the reduction of a simple ketone like this compound, NaBH₄ is generally sufficient and more convenient to use. masterorganicchemistry.com

The reduction of the unsymmetrical this compound results in the formation of a new chiral center, leading to a racemic mixture of stereoisomers, as the hydride can attack from either face of the planar carbonyl group. chemistrysteps.com

Comparison of Common Metal Hydride Reducing Agents:

| Reagent | Formula | Reactivity | Solvent Compatibility |

| Sodium Borohydride | NaBH₄ | Moderate | Protic solvents (e.g., methanol, ethanol) |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Aprotic solvents (e.g., diethyl ether, THF) |

Formation of Imines and Enamines

The carbonyl group of this compound can react with primary and secondary amines to form imines and enamines, respectively. libretexts.orgfiveable.me These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.com

Imine Formation: The reaction of this compound with a primary amine (RNH₂) yields an imine, a compound containing a carbon-nitrogen double bond. libretexts.orgfiveable.me The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Proton transfer from the nitrogen to the oxygen, followed by protonation of the hydroxyl group by an acid catalyst, converts the hydroxyl into a good leaving group (water). Elimination of water and deprotonation of the nitrogen results in the formation of the imine. libretexts.org

Enamine Formation: When this compound reacts with a secondary amine (R₂NH), an enamine is formed. masterorganicchemistry.comnumberanalytics.com The mechanism is similar to imine formation up to the formation of the iminium ion intermediate. libretexts.org However, since the nitrogen in a secondary amine is not bonded to a hydrogen, the final deprotonation step occurs at an adjacent carbon (the α-carbon), leading to the formation of a C=C double bond, resulting in an enamine. libretexts.orgmasterorganicchemistry.com

The pH of the reaction medium is crucial for both imine and enamine formation, with the optimal rate typically occurring in weakly acidic conditions (pH 4-5). libretexts.org

Wittig Reactions and Alkene Formation

The Wittig reaction provides a powerful method for synthesizing alkenes from ketones like this compound. libretexts.orgnumberanalytics.com This reaction involves the treatment of the ketone with a phosphorus ylide, also known as a Wittig reagent. numberanalytics.comlibretexts.org A key advantage of the Wittig reaction is that it forms the double bond at a specific location, avoiding the mixtures of isomers that can result from elimination reactions. libretexts.orgmnstate.edu

The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of this compound. masterorganicchemistry.comdalalinstitute.com This leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered ring intermediate called an oxaphosphetane. dalalinstitute.comorganic-chemistry.org This unstable intermediate then decomposes to yield the final alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction forward. masterorganicchemistry.comorganic-chemistry.org

The nature of the ylide (stabilized or unstabilized) can influence the stereochemistry of the resulting alkene. numberanalytics.com

General Steps of the Wittig Reaction:

Nucleophilic Attack: The phosphorus ylide attacks the carbonyl carbon. dalalinstitute.comnumberanalytics.com

Intermediate Formation: A betaine and subsequently an oxaphosphetane intermediate are formed. dalalinstitute.comnumberanalytics.com

Alkene Formation: The oxaphosphetane decomposes to the alkene and triphenylphosphine oxide. dalalinstitute.comnumberanalytics.com

Keto-Enol Tautomerism and Enolate Chemistry

Like other ketones, this compound exists in equilibrium with its enol tautomer. nanalysis.combyjus.com Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. nanalysis.comfiveable.me The keto form, containing the C=O double bond, is generally much more stable and predominates at equilibrium for simple ketones like cyclohexanone. pressbooks.pub

The presence of α-hydrogens (hydrogens on the carbon atoms adjacent to the carbonyl group) is what makes this tautomerism possible. nanalysis.com The acidity of these α-hydrogens is increased due to the electron-withdrawing nature of the adjacent carbonyl group. libretexts.org

The interconversion between the keto and enol forms can be catalyzed by either acid or base. pressbooks.pub

Base-catalyzed enolization involves the removal of an α-proton by a base to form an enolate ion. The enolate is a resonance-stabilized intermediate with the negative charge delocalized between the α-carbon and the oxygen atom. Protonation of the enolate at the oxygen yields the enol. libretexts.org

Acid-catalyzed enolization begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A weak base (like the solvent) can then remove an α-proton to form the enol. pressbooks.pub

Enolates are powerful nucleophiles and are key intermediates in a variety of important reactions. chemistrysteps.com

Alkylation of Enolates

Enolates derived from this compound can be alkylated by reacting them with alkyl halides. chemistrysteps.compressbooks.pub This reaction forms a new carbon-carbon bond at the α-position and is a valuable method for elaborating the carbon skeleton. pressbooks.pub The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic enolate attacks the electrophilic alkyl halide, displacing the halide leaving group. pressbooks.pubopenstax.org

The choice of base and reaction conditions is critical for successful alkylation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to completely and irreversibly form the enolate before the addition of the alkylating agent. This prevents side reactions like aldol (B89426) condensation. chemistrysteps.commnstate.edu

For an unsymmetrical ketone like this compound, the regioselectivity of alkylation (i.e., which α-carbon is alkylated) can be controlled. Using a sterically hindered base like LDA at low temperatures favors the formation of the kinetic enolate (deprotonation at the less substituted α-carbon). In contrast, using a smaller, weaker base under thermodynamic control can favor the more substituted, thermodynamically more stable enolate. chemistrysteps.comchemistry.coach The alkylation of cyclohexanone enolates often shows a preference for axial attack of the electrophile. ubc.ca

Aldol Reactions

The enolate of this compound can act as a nucleophile and attack the carbonyl group of another molecule (an aldehyde or another ketone) in what is known as an aldol reaction. libretexts.orgorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds and creates a β-hydroxy carbonyl compound as the initial product. libretexts.orgalfa-chemistry.com

In a crossed aldol reaction, where the enolate of this compound reacts with a different carbonyl compound (e.g., an aldehyde without α-hydrogens like benzaldehyde), the reaction can be directed. colorado.eduwikipedia.org Aldehydes are generally more reactive electrophiles than ketones, so the ketone enolate will preferentially attack the aldehyde. colorado.edu

The initial aldol addition product can often undergo dehydration (loss of a water molecule) upon heating or under certain reaction conditions to yield an α,β-unsaturated carbonyl compound. libretexts.org This subsequent elimination is often favorable because it results in a conjugated system. libretexts.org Intramolecular aldol reactions are also possible if a molecule contains two carbonyl groups, leading to the formation of cyclic products, with five- and six-membered rings being particularly favored. libretexts.org

Oxidation Reactions

While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under specific conditions. A notable oxidation reaction for cyclic ketones like this compound is the Baeyer-Villiger oxidation. wikipedia.orgnumberanalytics.com

The Baeyer-Villiger oxidation converts a ketone into an ester (or a lactone in the case of a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or other peroxides as the oxidant. wikipedia.orgsigmaaldrich.com The reaction proceeds by the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. numberanalytics.comsigmaaldrich.com

The mechanism involves the initial protonation of the carbonyl oxygen by the peroxyacid, followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgnumberanalytics.com This is followed by the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide linkage, with the simultaneous departure of a carboxylate anion. This migration step is the key and is often rate-determining. wikipedia.org For unsymmetrical ketones, the migratory aptitude of the adjacent groups determines the regioselectivity of the reaction.

Reactions Involving the Phenoxy Moiety

The phenoxy moiety of this compound consists of a phenyl group attached to the cyclohexanone ring via an ether linkage. Its reactivity is primarily characterized by reactions on the aromatic ring and the potential for cleavage of the ether bond.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The feasibility and outcome of such reactions on the phenyl ring of this compound are dictated by the electronic properties of the substituents attached to the ring.

The ether oxygen atom possesses lone pairs of electrons that can be delocalized into the π-system of the benzene (B151609) ring. This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. dalalinstitute.com Such substituents are known as "activating" groups. Furthermore, this resonance effect preferentially increases the electron density at the ortho and para positions relative to the substituent.

Common electrophilic aromatic substitution reactions require the generation of a potent electrophile, often with the help of a catalyst. minia.edu.egmasterorganicchemistry.com

| Reaction | Reagents | Electrophile | Expected Product |

|---|---|---|---|

| Halogenation | Br2 / FeBr3 or AlCl3 | Br+ | 4-(2-Bromophenoxy)cyclohexanone |

| Nitration | HNO3 / H2SO4 | NO2+ | 4-(2-Nitrophenoxy)cyclohexanone |

| Friedel-Crafts Alkylation | R-Cl / AlCl3 | R+ | 4-(2-Alkylphenoxy)cyclohexanone |

| Friedel-Crafts Acylation | RCOCl / AlCl3 | RCO+ | 4-(2-Acylphenoxy)cyclohexanone |

Ethers are generally unreactive but can be cleaved under forcing conditions, typically with strong acids. libretexts.org The ether linkage in this compound is an aryl alkyl ether. The bond between the phenyl ring and the oxygen (aryl C-O) is significantly stronger than the bond between the cyclohexyl ring and the oxygen (alkyl C-O) due to the sp² hybridization of the aromatic carbon and resonance stabilization. Therefore, cleavage reactions preferentially break the alkyl C-O bond.

The most common method for cleaving such ethers is treatment with strong mineral acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgnumberanalytics.commasterorganicchemistry.com The reaction mechanism involves two main steps:

Protonation of the ether oxygen: The strong acid protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com

Nucleophilic attack: A nucleophile, such as the bromide (Br⁻) or iodide (I⁻) ion, attacks the electrophilic carbon atom of the cyclohexanone ring at the C-4 position. masterorganicchemistry.com This proceeds via an S_N2 mechanism, resulting in the displacement of phenol (B47542) and the formation of a 4-halocyclohexanone.

Ethers containing tertiary alkyl groups may cleave via an S_N1 mechanism, but for secondary carbons like the one in the cyclohexanone ring, the S_N2 pathway is typical. libretexts.org

| Reagent | Mechanism | Products |

|---|---|---|

| HBr (conc.) | SN2 | Phenol and 4-Bromocyclohexanone (B110694) |

| HI (conc.) | SN2 | Phenol and 4-Iodocyclohexanone |

Recent research into the degradation of lignin, a complex polymer containing various ether linkages, has explored advanced catalytic methods for C-O bond cleavage, including palladium-catalyzed systems. nih.gov While typically applied to more complex diaryl ethers, these studies highlight ongoing efforts to develop milder and more selective methods for ether cleavage.

Conformational Analysis and its Influence on Reactivity

The three-dimensional shape and electronic structure of this compound are intrinsically linked to its chemical reactivity. Conformational analysis examines the different spatial arrangements of the molecule, while stereoelectronic effects describe how orbital interactions influence these conformations and subsequent reactions.

Like other cyclohexane (B81311) derivatives, the six-membered ring of this compound is not planar. It adopts puckered conformations to relieve ring strain, which is a combination of angle strain (deviation from ideal 109.5° tetrahedral angles) and torsional strain (eclipsing interactions between bonds on adjacent atoms). chemistrysteps.com

The most stable and predominant conformation for a cyclohexanone ring is the chair conformation . nih.gov In this arrangement, all bond angles are close to the ideal tetrahedral value, and all C-H bonds on adjacent carbons are staggered, minimizing torsional strain. The ring can undergo a "ring flip" to an alternative chair conformation.

For a monosubstituted cyclohexane, the substituent can occupy one of two positions:

Axial: The bond to the substituent is parallel to the principal axis of the ring.

Equatorial: The bond to the substituent points away from the perimeter of the ring.

The two chair conformations of this compound are in equilibrium, with the phenoxy group being either axial or equatorial. Generally, bulky substituents preferentially occupy the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). Therefore, the conformer with the equatorial phenoxy group is expected to be significantly more stable and thus more populated at equilibrium.

| Conformation | Position of Phenoxy Group | Relative Stability | Key Interactions |

|---|---|---|---|

| Chair 1 (Major) | Equatorial | More Stable | Minimized steric strain |

| Chair 2 (Minor) | Axial | Less Stable | 1,3-diaxial interactions with axial hydrogens |

Stereoelectronic effects are orbital interactions that depend on the geometry of a molecule and can influence its conformation and reactivity. wikipedia.org In this compound, several such effects are at play.

One key interaction involves the lone pair electrons on the ether oxygen. These non-bonding orbitals (n_O) can overlap with adjacent anti-bonding sigma orbitals (σ). This stabilizing interaction, a form of hyperconjugation, is highly dependent on the spatial orientation of the orbitals. For instance, an axial phenoxy group allows for potential interaction between an oxygen lone pair and the σ orbitals of the C4-C3 and C4-C5 bonds within the ring.

The electronic nature of the phenoxy group itself can modulate these effects. Studies on related 2-(4-substituted-phenoxy)cyclohexanones have shown that the conformational equilibrium is sensitive to substituents on the phenyl ring. Electron-withdrawing groups on the phenyl ring decrease the population of the axial conformer. cdnsciencepub.com This indicates that the electron density on the phenoxy oxygen is crucial for the stabilizing stereoelectronic interactions that can favor an axial orientation.

Another significant stereoelectronic effect in cyclohexanone systems is the hyperconjugation between the σ orbitals of axial C-H bonds and the low-lying π* anti-bonding orbital of the carbonyl group (σ_CH → π_CO). nih.gov This interaction influences the reactivity of the carbonyl group toward nucleophiles. The stereochemistry of nucleophilic addition to the carbonyl is governed by a combination of steric hindrance and these stabilizing electronic interactions, which can favor attack from either the axial or equatorial face. researchgate.net The electron-withdrawing nature of the phenoxy group at the C4 position can subtly influence the energy of the π_CO orbital, thereby modulating the stereoselectivity of such additions.

The following table, adapted from data on 2-(4-substituted-phenoxy)cyclohexanones, illustrates how the electronic properties of the aryloxy group can influence conformational equilibria, a principle applicable to the 4-phenoxy isomer. cdnsciencepub.com

| Substituent (at para-position of phenoxy) | Electronic Effect | Axial Population (%) | ΔG°(equatorial-axial) (kcal/mol) |

|---|---|---|---|

| -OCH3 | Electron-donating | 54 | -0.10 |

| -H | Neutral | 52 | -0.05 |

| -NO2 | Electron-withdrawing | 17 | 0.93 |

Derivatization Strategies and Analogue Synthesis of 4 Phenoxycyclohexanone

Modifications at the Cyclohexanone (B45756) Ring

The cyclohexanone portion of the molecule presents multiple sites for chemical modification, including the alpha-carbons adjacent to the carbonyl group, other positions on the saturated ring, and the carbonyl carbon itself, which can participate in spirocyclization reactions.

Alpha-Functionalization (e.g., halogenation)

The position alpha to the carbonyl group in a ketone is readily functionalized due to the ability to form an enol or enolate intermediate. wikipedia.org This reactivity allows for the selective introduction of various substituents, including halogens.

Halogenation of ketones can be performed under acidic or basic conditions. wikipedia.org A mild and efficient method for the α-bromination of cyclic ketones involves using N-bromosuccinimide (NBS) as the bromine source, catalyzed by ammonium (B1175870) acetate. This reaction proceeds effectively at room temperature for cyclic ketones. rsc.org While direct halogenation with elemental bromine (Br₂) is possible, it can sometimes lead to side reactions. sioc-journal.cn

A different approach to α-functionalization involves the deprotonation of the ketone with a strong base to form an enolate, which then reacts with an electrophile. For instance, 4-phenoxycyclohexanone can be treated with lithium hexamethyldisilazane (B44280) (LiHMDS) in tetrahydrofuran (B95107) (THF) at low temperatures to generate the corresponding lithium enolate. Subsequent reaction with an electrophile, such as N-Phenyl-bis(trifluoromethanesulfonamide), introduces a trifluoromethanesulfonyl group at the alpha-position.

| Reactant | Reagents/Conditions | Product |

| This compound | 1) Lithium hexamethyldisilazane (LiHMDS), THF, -78°C 2) N-Phenyl-bis(trifluoromethanesulfonamide) | 4-Phenoxy-1-(trifluoromethanesulfonyl)cyclohex-1-ene |

Substitution at Other Ring Positions

Introducing substituents at other positions of the cyclohexanone ring (i.e., positions 2, 3, 5, or 6) can be synthetically challenging on the pre-formed this compound. A more common strategy involves using a cyclohexanone starting material that already contains the desired substituents. For example, the synthesis of 4-(2,3-dihydro-2,2-dimethylbenzofuran-7-ylmethyl)cyclohexanone is achieved by reacting 1,4-dioxaspiro[4.5]decan-8-ol with 7-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran, followed by deprotection of the ketone. This substituted cyclohexanone can then serve as a precursor for further derivatization.

The existence of derivatives such as (3,4-dimethyl)-2-phenoxycyclohexanone also demonstrates that multiple substitutions on the cyclohexanone ring are synthetically accessible, likely through multi-step syntheses starting from appropriately substituted precursors.

| Precursor | Reagents/Conditions | Intermediate Product |

| 1,4-Dioxaspiro[4.5]decan-8-ol | 1) Sodium hydride (NaH) 2) 7-(chloromethyl)-2,3-dihydro-2,2-dimethylbenzofuran 3) Acidic workup | 4-(2,3-Dihydro-2,2-dimethylbenzofuran-7-ylmethyl)cyclohexanone |

Formation of Spiro-derivatives

The ketone functional group of this compound is a key site for creating spirocyclic systems. Spiroketals, in particular, are a prominent class of spiro derivatives. These are often formed by the acid-catalyzed reaction of the ketone with a diol, such as ethylene (B1197577) glycol. This reaction is frequently used as a method to protect the ketone group during subsequent synthetic steps. For example, the protection of a cyclohexanone derivative as a 1,4-dioxaspiro[4.5]decane is a common strategy. organic-chemistry.org

More complex spirocycles can also be synthesized. A novel series of spiro pyrimidine (B1678525) derivatives has been prepared using green synthetic methods like microwave irradiation, with a spiro pyrimidine aminonitrile serving as a key starting material derived from a cyclic ketone. organic-chemistry.org The synthesis of spiroketals can also be achieved via the deprotection and subsequent intramolecular cyclization of a precursor containing both a ketone and hydroxyl groups. This acid-catalyzed cyclization can produce a mixture of diastereomers, which can sometimes be equilibrated under thermodynamic control to favor a single, more stable product. nih.gov The construction of bis-spiroketals, found in complex natural products, highlights advanced strategies that can control the stereochemistry of multiple spiro centers. nih.gov

| Reactant | Reagents/Conditions | Product Class |

| This compound | Ethylene glycol, Acid catalyst (e.g., p-toluenesulfonic acid) | Spiroketal (e.g., 8-Phenoxy-1,4-dioxaspiro[4.5]decane) |

| Cyclic Ketone Derivative | Malononitrile (B47326), Sulfur, Morpholine (Gewald reaction) | Spiro Pyrimidine Precursor |

Modifications of the Phenoxy Group

The phenoxy moiety provides another avenue for derivatization, either by introducing substituents onto the aromatic ring or by chemically altering the ether linkage itself.

Substitution on the Aromatic Ring (e.g., trifluoromethyl substitution)

Substituents can be introduced onto the phenyl ring of the phenoxy group to modulate the electronic and steric properties of the molecule. A common strategy is to perform a nucleophilic substitution reaction between a substituted phenol (B47542) and a suitable cyclohexanone derivative.

For example, the synthesis of 4-(4-(trifluoromethyl)phenoxy)cyclohexanone can be achieved by reacting 1,4-dioxaspiro[4.5]decan-8-ol with sodium hydride to form an alkoxide, which is then treated with 1-fluoro-4-(trifluoromethyl)benzene. The final step involves the acidic removal of the ketal protecting group to yield the desired substituted ketone. googleapis.com The term "substituted phenoxy" broadly includes groups with one or more alkyl, halo, or haloalkyl substituents. organic-chemistry.org The synthesis of trifluoromethyl-containing building blocks is an active area of research, with various methods developed for their introduction into organic molecules. organic-chemistry.orgnih.gov

| Reactants | Reagents/Conditions | Product |

| 1,4-Dioxaspiro[4.5]decan-8-ol, 1-Fluoro-4-(trifluoromethyl)benzene | 1) Sodium hydride (NaH), Toluene 2) Acidic workup | 4-(4-(Trifluoromethyl)phenoxy)cyclohexanone |

Alterations to the Ether Linkage

The ether oxygen atom connecting the cyclohexyl and phenyl rings can be replaced with other atoms, most commonly sulfur, to create thioether analogues. The synthesis of 4-(phenylthio)cyclohexanone serves as a prime example of this modification. This transformation can be accomplished via a nucleophilic substitution reaction. One reported method involves reacting 4-bromocyclohexanone (B110694) with the sodium salt of phenyl sulfide (B99878) (sodium thiophenolate) in a solvent such as dimethylformamide (DMF). prepchem.com Thiophenol itself can be prepared by the reduction of benzenesulfonyl chloride with zinc dust and sulfuric acid. orgsyn.org This alteration from an ether to a thioether significantly changes the geometry and electronic properties of the linkage.

| Reactants | Reagents/Conditions | Product |

| 4-Bromocyclohexanone, Thiophenol | Sodium hydride (to form sodium thiophenolate), Dimethylformamide (DMF) | 4-(Phenylthio)cyclohexanone |

Synthesis of Complex Scaffolds Incorporating this compound

The unique structural framework of this compound, featuring a reactive ketone and a stable phenoxy group, makes it a valuable starting material for the synthesis of more complex molecular architectures. These strategies are pivotal in medicinal chemistry and material science for generating libraries of novel compounds with diverse biological activities and properties.